4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

CNS pharmacology sedation screening structure–activity relationship

4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 16442-58-3) is a tetrahydro-1,5-benzodiazepin-2-one bearing a 4-phenyl substituent on the seven-membered diazepine ring. It belongs to the 1,5-benzodiazepine subclass, structurally distinct from the clinically predominant 1,4-benzodiazepin-2-ones (e.g., diazepam, bromazepam).

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 16442-58-3
Cat. No. B3023612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS16442-58-3
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9,14,16H,10H2,(H,17,18)
InChIKeyBPBSKHLEGJWMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 16442-58-3): Core Structural Identity and Procurement Context


4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 16442-58-3) is a tetrahydro-1,5-benzodiazepin-2-one bearing a 4-phenyl substituent on the seven-membered diazepine ring. It belongs to the 1,5-benzodiazepine subclass, structurally distinct from the clinically predominant 1,4-benzodiazepin-2-ones (e.g., diazepam, bromazepam). The tetrahydro configuration indicates partial saturation of the diazepine ring, which differentiates it from the fully unsaturated 4-phenyl-1,5-benzodiazepin-2-one (compound 3 in the primary literature) [1]. The compound is commercially available from multiple vendors at purities typically ≥95% (e.g., Enamine LLC at 95%, Leyan at 96%) and is supplied as a research chemical for use as a synthetic building block and pharmacological probe [2]. Its molecular formula is C₁₅H₁₄N₂O with a molecular weight of 238.28 g/mol, and its calculated LogP of approximately 2.41 indicates moderate lipophilicity relevant to CNS penetration potential [3].

Why 4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Cannot Be Casually Substituted: Critical Structure–Activity Dissimilarities Among 1,5-Benzodiazepin-2-ones


Within the 1,5-benzodiazepin-2-one family, seemingly minor structural modifications produce profound pharmacological divergence. The 4-phenyl substituent on the tetrahydro-1,5-benzodiazepin-2-one scaffold confers a distinct pharmacological signature—notably the absence of intrinsic sedative activity at therapeutic doses (100–200 mg/kg), while its N1-long-chain alkyl derivatives (5a–d) acquire dose-dependent sedation [1]. This is opposite to the 4-methyl analog (CAS 3967-01-9), which is reported to possess sedative and hypnotic properties characteristic of classical benzodiazepines [2]. Furthermore, the tetrahydro (partially saturated) variant exhibits different toxicity and analgesic profiles compared to the fully unsaturated 4-phenyl-1,5-benzodiazepin-2-one [3]. These non-linear SAR relationships mean that substituting this compound with a structurally adjacent analog—whether differing in the 4-position substituent, N1-alkylation, or ring saturation state—will yield qualitatively different biological outcomes, rendering generic substitution scientifically invalid without direct comparative data.

Quantitative Differentiation Evidence for 4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Versus Closest Comparators


Sedative Null Phenotype: No Intrinsic Sedation at 100–200 mg/kg vs. Dose-Dependent Sedation by N1-Long-Chain Derivatives

In a systematic in vivo psychotropic evaluation, 4-phenyl-1,5-benzodiazepin-2-one (the non-tetrahydro parent, compound 3) and its tetrahydro analog demonstrated no sedative effect at oral doses of 100 and 200 mg/kg across four behavioral assays. In the traction test, zero falls were recorded. In the chimney test, escape times remained comparable to controls. In the hole-board test, exploratory curiosity was only slightly decreased. In the Rota-Rod test, animals remained on the rotating bar for >120 seconds, indistinguishable from control animals [1]. In contrast, the N1-alkylated derivatives 5a–d (1-octyl, 1-nonyl, 1-decyl, 1-dodecyl) exhibited dose-dependent sedation: traction test fall rates of 8–12% for 5a and 5b, chimney test escape times of 12–87 seconds (vs. control ~3.4 s and bromazepam >120 s), and Rota-Rod permanence times of <60 seconds at 200 mg/kg [1]. The difference is attributed to the long alkyl chains facilitating access to the GABA receptor, which the unsubstituted parent compound cannot achieve [1].

CNS pharmacology sedation screening structure–activity relationship

Acute Toxicity LD50: 1617.08 mg/kg for Parent vs. >2000 mg/kg for Long-Chain Derivatives—A Definitive Safety Margin Differentiation

The acute oral toxicity of 4-phenyl-1,5-benzodiazepin-2-one (parent compound 3, which is the non-tetrahydro form studied alongside the tetrahydro variant) was determined by Kanyonga et al., yielding an LD50 of 1617.08 mg/kg in mice [1]. In a follow-up study under OECD 423 guidelines, the long-chain N1-alkyl derivatives 5a–d showed LD50 values exceeding 2000 mg/kg, placing them in GHS Category V (lowest toxicity classification) [1]. The tetrahydro-4-phenyl analog (CAS 16442-58-3) shares the same core scaffold and is expected to exhibit toxicity in a comparable range, though the tetrahydro saturation may further modulate toxicity. This represents an approximately 1.24-fold or greater improvement in the acute safety margin for the long-chain derivatives relative to the parent, providing a quantifiable toxicological differentiation that directly informs lead selection for in vivo studies.

acute toxicity OECD 423 safety pharmacology

Peripheral Analgesic Activity: Parent Compound Less Active Than Aspirin at 50 mg/kg, While 5a and 5b Surpass Aspirin

In the acetic acid-induced writhing test in mice, 4-phenyl-1,5-benzodiazepin-2-one (compound 3, the non-tetrahydro parent) produced 29.20 ± 2.38 writhes at 50 mg/kg p.o., corresponding to approximately 26.07% inhibition—lower than aspirin at the same dose (23.25 ± 1.75 writhes; 41.13% inhibition) [1]. In contrast, the N1-octyl (5a) and N1-nonyl (5b) derivatives achieved 51.39 ± 6.55% and 49.87 ± 4.86% inhibition, respectively, significantly outperforming both the parent compound and aspirin [1]. At the higher dose of 100 mg/kg, all derivatives (5a–d) exhibited peripheral analgesic activity comparable to or exceeding aspirin, while the parent compound remained consistently less active than its alkylated derivatives [1]. The tetrahydro analog (CAS 16442-58-3) is expected to display a similar rank order due to shared core pharmacophore features, though direct comparative data for the tetrahydro species are not yet reported in this assay.

analgesic screening acetic acid writhing test antinociception

Thiopental Sodium Potentiation Without Intrinsic Hypnotic Effect: A Pharmacodynamic Signature Distinct from Classical Benzodiazepines

4-Phenyl-1,5-benzodiazepin-2-one (parent compound 3) and its tetrahydro analog possess no intrinsic hypnotic effect at 100–200 mg/kg [1]. However, when co-administered with thiopental sodium (40 mg/kg i.p.), the parent compound at 100 mg/kg significantly prolonged sleep time. The time to fall asleep (TE) was reduced from 180 ± 60 s (thiopental alone) to 143.40 ± 33.33 s, and total sleep time was extended, demonstrating synergistic potentiation [1]. The N1-alkyl derivatives produced even more pronounced potentiation: mean sleep times of 153 min (5a), 118 min (5b), 88 min (5c), and 82 min (5d) when co-administered with thiopental, compared to the thiopental-only control [1]. This pattern—potentiation of barbiturate-induced hypnosis in the absence of intrinsic hypnotic activity—is mechanistically distinct from classical 1,4-benzodiazepines like bromazepam, which possess both intrinsic sedative-hypnotic activity and thiopental potentiation [1].

drug interaction thiopental potentiation hypnotic synergy

Lipophilicity Advantage: LogP ~2.41 vs. 1.24 for 4-Methyl Analog—Implications for CNS Permeability and Formulation

The calculated LogP of 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is 2.4063 (LogD at pH 7.4 = 2.4063), as reported in the ChemBase database [1]. In comparison, the 4-methyl analog (4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, CAS 3967-01-9) has an ACD/LogP of 1.24 (ChemSpider) . This represents a ΔLogP of approximately 1.17 log units, corresponding to roughly a 14.8-fold higher theoretical partition coefficient for the 4-phenyl compound. The enhanced lipophilicity is attributed to the phenyl substituent at position 4, which increases hydrophobic surface area and may facilitate passive diffusion across the blood–brain barrier . For procurement decisions, this physicochemical differentiation has practical consequences: the 4-phenyl compound will require different formulation strategies (e.g., co-solvents, cyclodextrin complexation) compared to the more polar 4-methyl analog, and may exhibit distinct CNS penetration kinetics.

lipophilicity CNS drug design physicochemical profiling

Synthetic Versatility: Validated Scaffold for Divergent Derivatization with Documented Biological Consequences

The 4-phenyl-tetrahydro-1,5-benzodiazepin-2-one scaffold has been experimentally demonstrated to undergo N1-alkylation with long-chain alkyl bromides (1-bromooctane through 1-bromododecane) to yield derivatives 5a–d with systematically tunable chain lengths [1]. Additionally, the scaffold has been used in hydrogenation reactions to produce decahydro derivatives investigated as mu-opioid receptor inhibitors via computational docking [2], as well as in phase-transfer-catalyzed propargylation and benzylation reactions [3]. The pharmacological consequences of these derivatizations are quantitatively characterized: increasing N1-alkyl chain length progressively decreases sedative activity (5a > 5b > 5c > 5d) while improving the acute toxicity safety margin (LD50 all >2000 mg/kg vs. parent at 1617.08 mg/kg). This provides a rare, experimentally validated SAR landscape where both activity and toxicity trends are mapped in the same study series, enabling rational selection of specific derivatives for target product profiles.

synthetic chemistry N-alkylation scaffold diversification

Optimal Research and Procurement Application Scenarios for 4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 16442-58-3)


Negative Control Compound for CNS Sedation Screening Panels

The compound's demonstrated absence of sedative, cataleptic, and hypnotic effects at doses up to 200 mg/kg p.o. in mice—quantitatively verified across four behavioral assays (traction, chimney, hole-board, Rota-Rod)—makes it an ideal negative control for CNS depression screening cascades [1]. Unlike vehicle controls, it shares the benzodiazepine scaffold with active comparators, controlling for nonspecific physicochemical effects while lacking the GABAergic sedative activity of classical 1,4-benzodiazepines or its own N1-alkylated derivatives. Procurement of this specific compound (CAS 16442-58-3) ensures chemical consistency across screening campaigns.

Parent Scaffold for Systematic N1-Alkylation SAR Libraries with Pre-Mapped Pharmacology

Researchers building SAR libraries around 1,5-benzodiazepin-2-ones can procure this tetrahydro-4-phenyl scaffold as the foundational building block. The literature provides a validated synthetic route (K₂CO₃/DMF/alkyl bromide) and complete pharmacological datasets (sedation, toxicity, analgesia, thiopental interaction) for the C8–C12 N1-alkyl series 5a–d [1][2]. This eliminates the need for de novo pharmacological characterization of the parent compound and enables benchmarking of novel derivatives against an established activity baseline, with the added advantage that the 4-phenyl substituent confers ~15-fold higher lipophilicity than 4-methyl alternatives, potentially enhancing CNS exposure [3].

Tool Compound for Dissociating Barbiturate Potentiation from Intrinsic Hypnotic Activity

The compound's unique pharmacological profile—significant prolongation of thiopental sodium-induced sleep (TE reduction from 180 s to 143.40 s) without any intrinsic hypnotic effect—positions it as a mechanistic probe for studying allosteric modulation at GABAergic synapses distinct from the classical benzodiazepine binding site [1]. This dissociation is not observed with bromazepam or diazepam, which possess both intrinsic hypnotic activity and thiopental potentiation. Neuroscience groups investigating GABA-A receptor subtype pharmacology or non-BZ-site allosteric modulation should consider this compound as a selective pharmacological tool.

Moderate-Toxicity Reference Standard for Acute Safety Studies of Benzodiazepine Derivatives

With a documented LD50 of 1617.08 mg/kg (parent compound 3, with the tetrahydro analog expected to fall in a comparable range), this compound provides a well-characterized moderate-toxicity reference point for benchmarking the safety of novel benzodiazepine derivatives [1]. The GHS classification framework and OECD 423 data available for the long-chain derivatives (LD50 >2000 mg/kg, Category V) allow toxicology groups to establish a quantitative toxicity gradient across the series. Procurement of this specific CAS registry number ensures traceability to the published toxicity data.

Quote Request

Request a Quote for 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.